Tert-butyl 2-methylthiazole-4-carboxylate
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Overview
Description
Tert-butyl 2-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C9H13NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methylthiazole-4-carboxylate typically involves the reaction of 2-methylthiazole-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Tert-butyl 2-methylthiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-butyl 2-methylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Similar structure but with a bromine atom, used in different synthetic applications.
2-tert-Butyl-4-methylphenol: Another tert-butyl substituted compound with different chemical properties and applications.
Uniqueness
Tert-butyl 2-methylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
tert-butyl 2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h5H,1-4H3 |
InChI Key |
SOLBSJNEIKRTJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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